Gona-1,3,5(10),6,8-pentaen-17-one, (+-)-
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Overview
Description
Gona-1,3,5(10),6,8-pentaen-17-one, (±)-, is a steroidal compound known for its unique structure and significant biological activities. This compound is part of a class of steroids that exhibit various pharmacological properties, including antispasmodic and estrogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Gona-1,3,5(10),6,8-pentaen-17-one, (±)-, involves several synthetic steps. One common method includes the epoxidation of 17-substituted-13-alkylgona-1,3,5(10),8-tetraene, followed by rearrangement to form the desired pentaene structure . The reaction conditions typically involve the use of noble metal catalysts such as palladium, and in some cases, a hydrogen acceptor is used to facilitate the dehydrogenation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include fractional crystallization to separate the desired pentaene from other by-products .
Chemical Reactions Analysis
Types of Reactions
Gona-1,3,5(10),6,8-pentaen-17-one, (±)-, undergoes various chemical reactions, including:
Oxidation: Conversion to epoxides and subsequent rearrangement.
Reduction: Selective hydrogenation to form different steroidal derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include noble metal catalysts (e.g., palladium), hydrogen acceptors, and various oxidizing agents . The reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the steroidal framework.
Major Products
The major products formed from these reactions include various substituted pentaenes and tetraenes, which exhibit different pharmacological properties .
Scientific Research Applications
Gona-1,3,5(10),6,8-pentaen-17-one, (±)-, has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its antispasmodic and estrogenic activities.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Utilized in the production of steroidal drugs and other related compounds.
Mechanism of Action
The mechanism of action of Gona-1,3,5(10),6,8-pentaen-17-one, (±)-, involves its interaction with specific molecular targets and pathways. The compound exhibits antispasmodic activity by antagonizing the effects of bradykinin, prostaglandin E2, and acetylcholine . It also has estrogenic effects, which are mediated through its interaction with estrogen receptors .
Comparison with Similar Compounds
Similar Compounds
Equilenin: Another steroidal compound with similar estrogenic properties.
Estrone: A naturally occurring estrogen with a similar structure.
Equilin: A steroidal estrogen found in horses, structurally related to Gona-1,3,5(10),6,8-pentaen-17-one.
Uniqueness
Gona-1,3,5(10),6,8-pentaen-17-one, (±)-, is unique due to its specific substitution pattern and the resulting pharmacological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
786-64-1 |
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Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(13S,14R)-11,12,13,14,15,16-hexahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C17H16O/c18-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)17/h1-6,15-16H,7-10H2/t15-,16-/m0/s1 |
InChI Key |
CMOSMSJBKVDZBJ-HOTGVXAUSA-N |
Isomeric SMILES |
C1CC(=O)[C@@H]2[C@@H]1C3=C(CC2)C4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CC(=O)C2C1C3=C(CC2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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